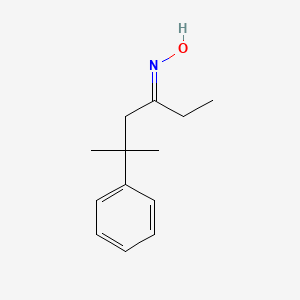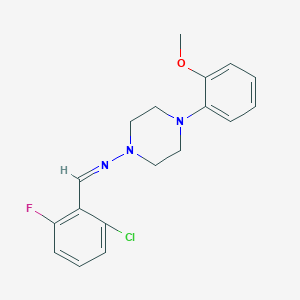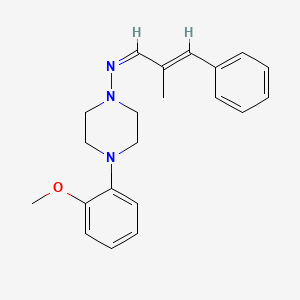![molecular formula C16H12N2O6 B5912010 5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid, commonly known as NBD-BA, is a fluorescent probe that has gained significant attention in the field of biomedical research due to its unique properties. This compound is widely used to study protein-ligand interactions, protein folding, and enzyme kinetics.
作用機序
NBD-BA works by attaching to a protein of interest and undergoing a conformational change, resulting in a change in fluorescence intensity. The compound has a nitro group that acts as a quencher, which reduces the fluorescence intensity. When the compound binds to a protein and undergoes a conformational change, the nitro group moves away from the fluorescent group, resulting in an increase in fluorescence intensity.
Biochemical and Physiological Effects:
NBD-BA does not have any known biochemical or physiological effects as it is used solely as a research tool. The compound is not intended for drug usage or dosage and drug side effects.
実験室実験の利点と制限
NBD-BA has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, NBD-BA has a high quantum yield, making it a sensitive probe for fluorescence measurements. However, NBD-BA has some limitations. The compound has a limited excitation wavelength range, which can limit its use in certain experiments. Additionally, the compound can be sensitive to pH changes, which can affect its fluorescence intensity.
将来の方向性
There are several future directions for NBD-BA research. One potential direction is the development of new derivatives of NBD-BA with improved properties. Another direction is the use of NBD-BA in live-cell imaging studies. Additionally, NBD-BA can be used to study the binding affinity of small molecules to proteins, which can have implications for drug discovery. Lastly, NBD-BA can be used to study protein-protein interactions, which can provide insights into cellular signaling pathways.
Conclusion:
In conclusion, NBD-BA is a fluorescent probe that has gained significant attention in the field of biomedical research due to its unique properties. The compound is widely used to study protein-ligand interactions, protein folding, and enzyme kinetics. NBD-BA has several advantages for lab experiments, but also has some limitations. There are several future directions for NBD-BA research, which can have implications for drug discovery and cellular signaling pathways.
合成法
The synthesis of NBD-BA involves the reaction between 5-hydroxy-2-aminobenzoic acid and 3-(4-nitrophenyl)acrylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure NBD-BA.
科学的研究の応用
NBD-BA is widely used as a fluorescent probe to study protein-ligand interactions. The compound is attached to a protein of interest and the fluorescence intensity is measured to determine the binding affinity of the ligand. NBD-BA is also used to study protein folding, where the compound is incorporated into the protein and the fluorescence intensity is measured to monitor the conformational changes of the protein. Additionally, NBD-BA is used to study enzyme kinetics, where the compound is used to monitor the reaction rate of the enzyme.
特性
IUPAC Name |
5-hydroxy-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-12-6-7-14(13(9-12)16(21)22)17-15(20)8-3-10-1-4-11(5-2-10)18(23)24/h1-9,19H,(H,17,20)(H,21,22)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZJNKGUDVHJLN-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)





![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)